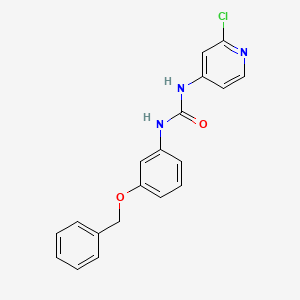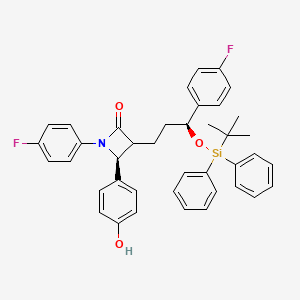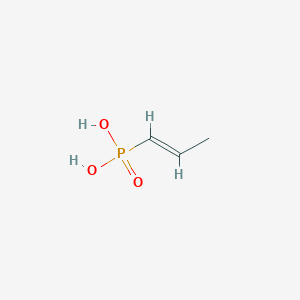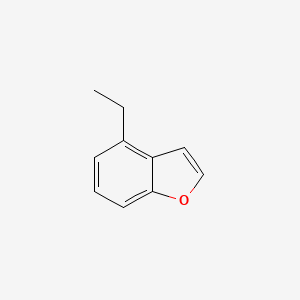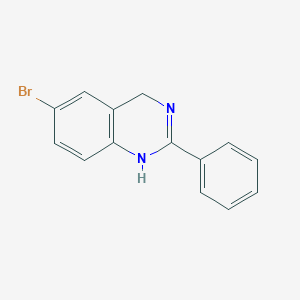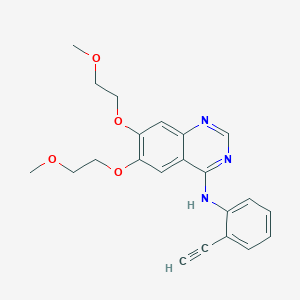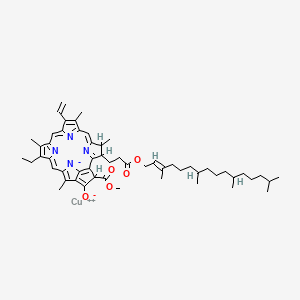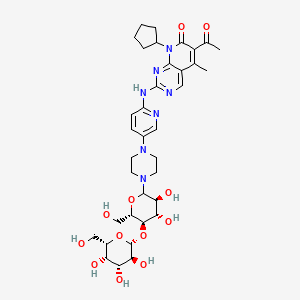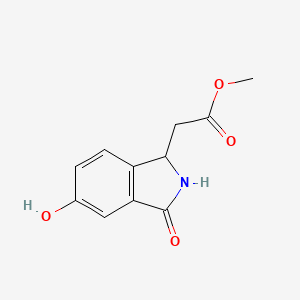
(r/s)-Methyl 2-(5-hydroxy-3-oxoisoindolin-1-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(r/s)-Methyl 2-(5-hydroxy-3-oxoisoindolin-1-yl)acetate is a chemical compound with a complex structure that includes an isoindolinone core
Vorbereitungsmethoden
The synthesis of (r/s)-Methyl 2-(5-hydroxy-3-oxoisoindolin-1-yl)acetate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Isoindolinone Core: This can be achieved through the cyclization of an appropriate precursor.
Hydroxylation: Introduction of the hydroxyl group at the 5-position.
Esterification: The final step involves the esterification of the intermediate to form the methyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Analyse Chemischer Reaktionen
(r/s)-Methyl 2-(5-hydroxy-3-oxoisoindolin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The keto group can be reduced to form an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which (r/s)-Methyl 2-(5-hydroxy-3-oxoisoindolin-1-yl)acetate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but often include key signaling pathways and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to (r/s)-Methyl 2-(5-hydroxy-3-oxoisoindolin-1-yl)acetate include other isoindolinone derivatives These compounds share a similar core structure but differ in their functional groups, which can significantly alter their chemical and biological properties
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers alike.
Eigenschaften
Molekularformel |
C11H11NO4 |
|---|---|
Molekulargewicht |
221.21 g/mol |
IUPAC-Name |
methyl 2-(5-hydroxy-3-oxo-1,2-dihydroisoindol-1-yl)acetate |
InChI |
InChI=1S/C11H11NO4/c1-16-10(14)5-9-7-3-2-6(13)4-8(7)11(15)12-9/h2-4,9,13H,5H2,1H3,(H,12,15) |
InChI-Schlüssel |
PENPNQLCTYZFIS-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC1C2=C(C=C(C=C2)O)C(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


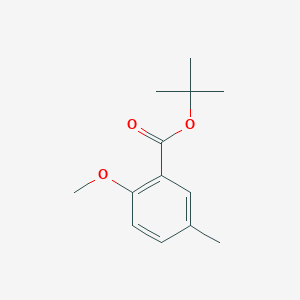
![3,4-dichloro-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-phenylbenzamide;hydrochloride](/img/structure/B13854974.png)
